molecular formula C6H9NO4 B12868557 Ethyl 2-oxooxazolidine-5-carboxylate

Ethyl 2-oxooxazolidine-5-carboxylate

Cat. No.: B12868557
M. Wt: 159.14 g/mol
InChI Key: VKMMOZUXTBCBAS-UHFFFAOYSA-N
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Description

Ethyl 2-oxooxazolidine-5-carboxylate is a heterocyclic compound that belongs to the oxazolidine family. It features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its diverse applications in pharmaceuticals, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxooxazolidine-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions . Another method includes the cyclization of amino alcohols with carbonyl compounds . These reactions typically require catalysts such as transition metals or acids to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxooxazolidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various oxazolidinone and oxazolidine derivatives, which are valuable intermediates in pharmaceutical and chemical industries .

Mechanism of Action

The mechanism of action of ethyl 2-oxooxazolidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation. This interaction disrupts normal cellular processes, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with amino acid residues is crucial for its activity .

Biological Activity

Ethyl 2-oxooxazolidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxazolidine family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The molecular formula is C7H9NO3C_7H_9NO_3, and it exhibits properties typical of carboxylate esters.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit notable anticancer activity. For instance, compound 131 , a related derivative, has been shown to induce apoptosis in human promyelocytic leukemia HL-60 cells. The mechanism involves:

  • Caspase Activation : Treatment with compound 131 resulted in increased caspase-3 activity, indicating the induction of apoptosis through the intrinsic pathway. The percentage of apoptotic cells increased significantly with higher concentrations (0.2% at 0 µM to 80% at 50 µM) .
  • Bax and Bcl-2 Regulation : The compound upregulated pro-apoptotic protein Bax and downregulated anti-apoptotic protein Bcl-2, leading to enhanced cell death .
  • Mitochondrial Membrane Potential (MMP) Disruption : There was a significant decrease in MMP in treated cells, correlating with increased reactive oxygen species (ROS) production .

Antimicrobial Activity

Ethyl 2-oxooxazolidine derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that these compounds may inhibit bacterial growth, although specific data on this compound is limited. The general mechanism involves disruption of bacterial cell wall synthesis or function.

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
AntimicrobialPotential inhibition of bacterial growth
NeuroprotectiveInhibition of Na v1.8 channels

Case Studies

  • Apoptosis Induction in Cancer Cells :
    A study detailed the effects of compound 131 on HL-60 cells, demonstrating significant cytotoxicity and apoptosis induction through various assays (e.g., MTT assay, flow cytometry) . The findings suggest that ethyl 2-oxooxazolidine derivatives could serve as a basis for developing new anti-leukemic therapies.
  • Inhibition of Voltage-Gated Sodium Channels :
    Research has indicated that certain oxazolidine derivatives can inhibit Na v1.8 channels, which are implicated in pain signaling pathways. This suggests potential therapeutic applications for pain management .

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

ethyl 2-oxo-1,3-oxazolidine-5-carboxylate

InChI

InChI=1S/C6H9NO4/c1-2-10-5(8)4-3-7-6(9)11-4/h4H,2-3H2,1H3,(H,7,9)

InChI Key

VKMMOZUXTBCBAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC(=O)O1

Origin of Product

United States

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